4-(Triphenylphosphonio)butane-1-sulfonate

Catalog No.
S1544530
CAS No.
164982-05-2
M.F
C22H23O3PS
M. Wt
398.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Triphenylphosphonio)butane-1-sulfonate

CAS Number

164982-05-2

Product Name

4-(Triphenylphosphonio)butane-1-sulfonate

IUPAC Name

4-triphenylphosphaniumylbutane-1-sulfonate

Molecular Formula

C22H23O3PS

Molecular Weight

398.5 g/mol

InChI

InChI=1S/C22H23O3PS/c23-27(24,25)19-11-10-18-26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-9,12-17H,10-11,18-19H2

InChI Key

RKQKXPDRWYNUGZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[P+](CCCCS(=O)(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCCS(=O)(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3

TPS is a salt containing a triphenylphosphonium cation [(C6H5)3P+] and a butane-1-sulfonate anion [CH3(CH2)3SO3-]. It is synthesized through reactions involving triphenylphosphine [].

TPS belongs to a class of compounds called zwitterions, which possess both positive and negative charges within the same molecule [].


Molecular Structure Analysis

The key features of the TPS structure are:

  • Triphenylphosphonium cation: This cation consists of a central phosphorus atom bonded to three phenyl rings (C6H5). Positively charged phosphorus gives TPS its cationic character [].
  • Butane-1-sulfonate anion: This anion is derived from butane with a sulfonate group (SO3-) attached at one end. The sulfonate group contributes the negative charge to the molecule [].

Chemical Reactions Analysis

TPS can be synthesized from triphenylphosphine and a sulfonate precursor []. The specific reaction pathway might depend on the chosen precursor.

Surfactant for Separation Techniques

  • Micellar Electrokinetic Chromatography (MEKC) and Capillary Electrophoresis (CE): TPBS acts as a surfactant in these techniques, forming micelles that encapsulate and separate charged analytes based on their size and charge. This improves the separation efficiency and resolution of complex mixtures, particularly for biomolecules like proteins and peptides [].

Counterion in Ion Exchange Chromatography

  • Protein and Biomolecule Separation: TPBS serves as a counterion in ion exchange chromatography, interacting with charged groups on biomolecules. This interaction influences the binding and elution behavior of biomolecules, allowing for their effective separation and purification [].

Reagent in Biochemical Assays

  • Enzyme Assays: TPBS can be used in enzyme assays to improve the solubility of hydrophobic substrates and enhance the activity of certain enzymes [].
  • Protein-Protein Interaction Studies: TPBS can be employed in studies of protein-protein interactions due to its ability to modulate protein interactions and aggregation behavior [].

XLogP3

4.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-(Triphenylphosphonio)butane-1-sulfonate

Dates

Modify: 2023-08-15

Explore Compound Types